![molecular formula C28H27FN4O4 B13445434 (3R,4R)-N-(3-Cyanophenyl)-3-[[4-[(4-fluorophenyl)methoxy]benzoyl]amino]hexahydro-4-hydroxy-1H-azepine-1-carboxamide](/img/structure/B13445434.png)
(3R,4R)-N-(3-Cyanophenyl)-3-[[4-[(4-fluorophenyl)methoxy]benzoyl]amino]hexahydro-4-hydroxy-1H-azepine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4R)-N-(3-Cyanophenyl)-3-[[4-[(4-fluorophenyl)methoxy]benzoyl]amino]hexahydro-4-hydroxy-1H-azepine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structural features, including a hexahydro-4-hydroxy-1H-azepine core, a cyanophenyl group, and a fluorophenylmethoxybenzoyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-N-(3-Cyanophenyl)-3-[[4-[(4-fluorophenyl)methoxy]benzoyl]amino]hexahydro-4-hydroxy-1H-azepine-1-carboxamide involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the hexahydro-4-hydroxy-1H-azepine core: This can be achieved through a cyclization reaction involving appropriate starting materials under controlled conditions.
Introduction of the cyanophenyl group: This step typically involves a nucleophilic substitution reaction using a cyanophenyl halide and a suitable nucleophile.
Attachment of the fluorophenylmethoxybenzoyl moiety: This step can be accomplished through an amide coupling reaction using a fluorophenylmethoxybenzoyl chloride and the amine group of the hexahydro-4-hydroxy-1H-azepine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-N-(3-Cyanophenyl)-3-[[4-[(4-fluorophenyl)methoxy]benzoyl]amino]hexahydro-4-hydroxy-1H-azepine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The cyanophenyl group can be reduced to an amine.
Substitution: The fluorophenylmethoxybenzoyl moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the cyanophenyl group may produce an amine derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving its molecular targets.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (3R,4R)-N-(3-Cyanophenyl)-3-[[4-[(4-fluorophenyl)methoxy]benzoyl]amino]hexahydro-4-hydroxy-1H-azepine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
- (3R,4R)-N-(3-Cyanophenyl)-3-[[4-[(4-chlorophenyl)methoxy]benzoyl]amino]hexahydro-4-hydroxy-1H-azepine-1-carboxamide
- (3R,4R)-N-(3-Cyanophenyl)-3-[[4-[(4-bromophenyl)methoxy]benzoyl]amino]hexahydro-4-hydroxy-1H-azepine-1-carboxamide
Uniqueness
The uniqueness of (3R,4R)-N-(3-Cyanophenyl)-3-[[4-[(4-fluorophenyl)methoxy]benzoyl]amino]hexahydro-4-hydroxy-1H-azepine-1-carboxamide lies in its specific structural features, such as the presence of the fluorophenyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C28H27FN4O4 |
|---|---|
Molecular Weight |
502.5 g/mol |
IUPAC Name |
(3R,4R)-N-(3-cyanophenyl)-3-[[4-[(4-fluorophenyl)methoxy]benzoyl]amino]-4-hydroxyazepane-1-carboxamide |
InChI |
InChI=1S/C28H27FN4O4/c29-22-10-6-19(7-11-22)18-37-24-12-8-21(9-13-24)27(35)32-25-17-33(14-2-5-26(25)34)28(36)31-23-4-1-3-20(15-23)16-30/h1,3-4,6-13,15,25-26,34H,2,5,14,17-18H2,(H,31,36)(H,32,35)/t25-,26-/m1/s1 |
InChI Key |
OIJOCRXHXNFGOG-CLJLJLNGSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H](CN(C1)C(=O)NC2=CC=CC(=C2)C#N)NC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)F)O |
Canonical SMILES |
C1CC(C(CN(C1)C(=O)NC2=CC=CC(=C2)C#N)NC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


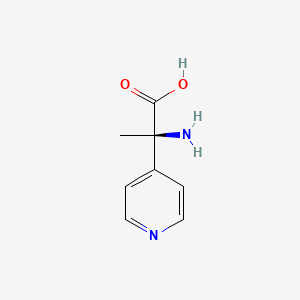
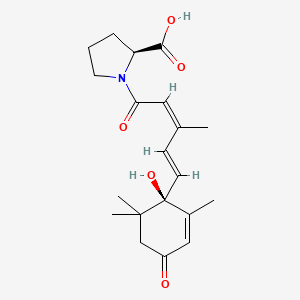
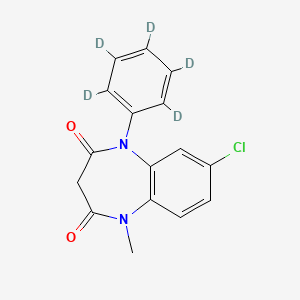
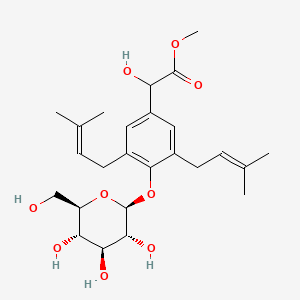

![9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4](/img/structure/B13445381.png)
![2,2,3,3-Tetrafluoro-3-[1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy]propanoic acid](/img/structure/B13445382.png)

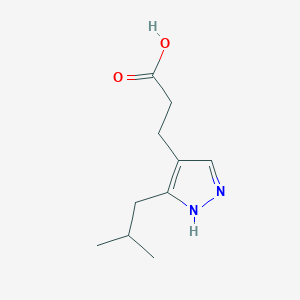
![methyl 4-[(1R,2R)-1,2-diamino-2-(4-methoxycarbonylphenyl)ethyl]benzoate;dihydrochloride](/img/structure/B13445402.png)
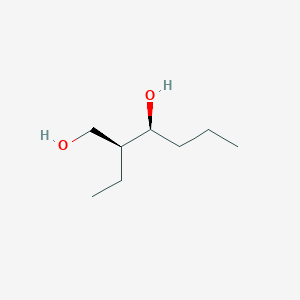
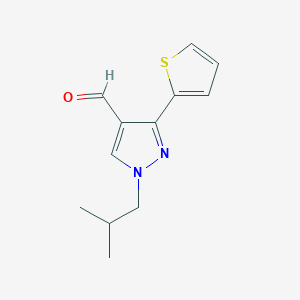
amino]propyl]-2-methoxybenzenesulfonamide](/img/structure/B13445416.png)

